molecular formula C12H12N4O4 B11847030 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine CAS No. 1356110-44-5

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Katalognummer: B11847030
CAS-Nummer: 1356110-44-5
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: FCBSTJHQELQCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a heterocyclic compound with a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol . This compound features a pyrazine ring substituted with ethoxy and methoxy groups, as well as a nitropyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazines and pyridines, each with unique chemical and physical properties. These products can be further modified to create a wide range of derivatives for different applications .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is unique due to its combination of ethoxy, methoxy, and nitropyridine groups on a pyrazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

1356110-44-5

Molekularformel

C12H12N4O4

Molekulargewicht

276.25 g/mol

IUPAC-Name

2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

InChI

InChI=1S/C12H12N4O4/c1-3-20-11-7-13-6-9(15-11)8-4-10(16(17)18)12(19-2)14-5-8/h4-7H,3H2,1-2H3

InChI-Schlüssel

FCBSTJHQELQCQH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=CN=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.